molecular formula C17H19ClN4O2 B2603118 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097859-43-1

5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

Cat. No.: B2603118
CAS No.: 2097859-43-1
M. Wt: 346.82
InChI Key: APGSZLMTGGIESN-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human consumption. 5-Chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a synthetic small molecule of interest in early-stage chemical and pharmacological research. The compound features a benzamide core structure, a common motif in many biologically active substances, substituted with a chloro-methoxy group and linked to a pyrrolidine methyl group that is further functionalized with a pyrimidine ring. This specific molecular architecture suggests potential for interaction with various enzymatic targets. Benzamide derivatives are extensively explored in scientific literature for a wide range of applications. They have been studied as key scaffolds in the development of receptor agonists and antagonists, with some compounds showing activity at receptors such as 5-HT4 (5-hydroxytryptamine) . Furthermore, molecules with similar structural components, particularly those incorporating a pyrrolidine and aromatic heterocycle system, are frequently investigated in the context of modulating central nervous system (CNS) targets . The presence of the pyrimidine ring, a privileged structure in medicinal chemistry, also makes this compound a valuable intermediate for probing kinase inhibition or other nucleotide-mimetic pathways. Researchers may utilize this compound as a chemical probe or a building block for the synthesis and development of novel therapeutic agents, particularly in the areas of neuroscience and oncology. The precise mechanism of action, binding affinity, and specific research applications for this compound require further investigation and validation by qualified researchers.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-24-15-6-5-12(18)10-14(15)16(23)21-11-13-4-2-9-22(13)17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGSZLMTGGIESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Pyrimidinyl-Pyrrolidinylmethyl Group: : The next step involves the introduction of the pyrimidinyl-pyrrolidinylmethyl group. This can be achieved by reacting the benzamide with a pyrimidinyl-pyrrolidine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the pyrimidinyl-pyrrolidinylmethyl group, leading to the formation of reduced derivatives.

  • Substitution: : The chloro group at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or reduced derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-pyrrolidinylmethyl group may facilitate binding to these targets, leading to modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Enzyme Inhibition Potential: Compound 15a (sulfonamide-pyridine) exhibits potent inhibition of α-amylase (44.36% at tested concentrations) and α-glucosidase, positioning it as an anti-diabetic agent . The target compound’s pyrimidinyl-pyrrolidine group may offer similar or improved binding due to the pyrimidine’s hydrogen-bonding capacity, though this requires experimental validation. 15b (sulfonamide-pyridine) shows acetylcholinesterase inhibition, suggesting structural flexibility for targeting neurodegenerative diseases. The pyrrolidine moiety in the target compound could enhance blood-brain barrier penetration compared to sulfonamide derivatives .

Impact of Substituents: Phenethyl vs. Piperazinyl-Ethyl (): The piperazine ring introduces basicity, which may improve solubility but also increase off-target interactions. The pyrrolidine in the target compound balances lipophilicity and rigidity, possibly optimizing pharmacokinetics .

Physicochemical Properties: The target compound’s molecular weight (~375.85) is intermediate between simpler analogs (e.g., 232.67 for N-(5-chloropyridin-2-yl)benzamide) and larger derivatives (e.g., 444.93 for the piperazinyl-ethyl analog). This positions it within the "drug-like" space (Rule of Five compliance) for oral bioavailability . The chloro and methoxy groups likely enhance metabolic stability compared to amino or sulfonamide substituents, which are prone to oxidation or conjugation .

Therapeutic Indications and Mechanisms

  • Anti-Diabetic Applications : Analog 15a ’s efficacy against α-amylase/α-glucosidase highlights the benzamide scaffold’s suitability for metabolic disorders. The target compound’s pyrimidine ring could mimic sulfonamide interactions with enzyme active sites .
  • Neurodegenerative Diseases : The pyrrolidine moiety may facilitate CNS penetration, making the compound a candidate for acetylcholinesterase or BTK inhibition, as seen in ’s BTK inhibitor with a related benzamide-pyrrolidine structure .
  • Oncology: Pyrimidine derivatives often exhibit kinase inhibitory activity.

Biological Activity

5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide, often referred to by its chemical structure and CAS number 1795489-90-5, is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.

The compound has a molecular weight of 346.8 g/mol and features a chloro and methoxy group, along with a pyrimidine-pyrrolidine moiety that enhances its biological activity. Its structure can be represented as follows:

C15H18ClN3O\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{O}

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Case Studies

  • A549 Cell Line Study :
    • Method : Cells were treated with varying concentrations of the compound for 24 hours.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutics like cisplatin.
    Concentration (µM)Viability (%)
    0100
    1085
    5070
    10050
  • Mechanism of Action :
    • The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

Research Findings

  • Antimicrobial Efficacy :
    • Studies reported that the compound exhibited significant antibacterial activity at concentrations as low as 200 µg/mL.
    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus200
    Escherichia coli400
  • Resistance Mechanisms :
    • The compound was effective against strains resistant to standard antibiotics, indicating its potential as a novel therapeutic agent in treating resistant infections.

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